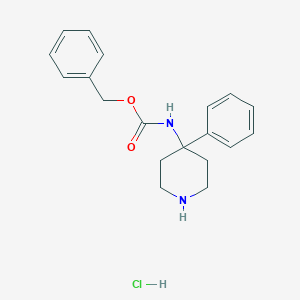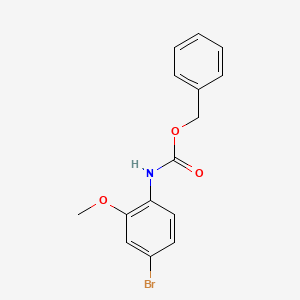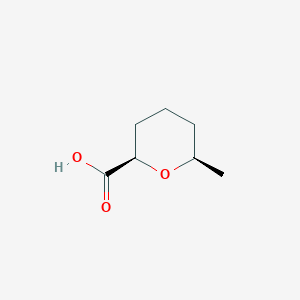
Tert-butyl (4-chloro-2-iodobenzyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to the presence of both chloro and iodo substituents on the aromatic ring, which can influence its reactivity and applications.
Vorbereitungsmethoden
The synthesis of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable halogenated benzyl chloride derivative. One common method is the nucleophilic substitution reaction where tert-butyl carbamate reacts with 4-chloro-2-iodobenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Analyse Chemischer Reaktionen
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups on the aromatic ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones if sulfur-containing nucleophiles are used. Reduction reactions can also be performed to remove the halogen substituents.
Cross-Coupling Reactions: The iodo group makes the compound a suitable candidate for Suzuki-Miyaura cross-coupling reactions, where it can react with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation of active site residues.
Wirkmechanismus
The mechanism of action of tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate involves the carbamoylation of nucleophilic residues in target molecules. The carbamate group can be hydrolyzed under physiological conditions to release the active amine, which can then interact with biological targets. The presence of chloro and iodo substituents can influence the compound’s reactivity and binding affinity to specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate include:
tert-Butyl N-(2-chloro-4-iodophenyl)carbamate: This compound has a similar structure but with different positions of the chloro and iodo groups, which can affect its reactivity and applications.
tert-Butyl carbamate: A simpler carbamate without the aromatic substituents, used primarily as a protecting group for amines.
tert-Butyl N-(4-hydroxycyclohexyl)carbamate: This compound has a cyclohexyl ring instead of an aromatic ring, leading to different chemical properties and applications.
Eigenschaften
Molekularformel |
C12H15ClINO2 |
|---|---|
Molekulargewicht |
367.61 g/mol |
IUPAC-Name |
tert-butyl N-[(4-chloro-2-iodophenyl)methyl]carbamate |
InChI |
InChI=1S/C12H15ClINO2/c1-12(2,3)17-11(16)15-7-8-4-5-9(13)6-10(8)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
VIAAOHCOINVQDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)

![Pyrido[3,2-d]pyrimidine-2,4-diamine](/img/structure/B13501933.png)
